molecular formula C22H21ClN4O4 B11287611 2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11287611
M. Wt: 440.9 g/mol
InChI Key: KPRIJANCDNPACH-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl derivatives and 2,4-dimethoxyphenyl derivatives, which undergo condensation reactions to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-(3-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H21ClN4O4/c1-12-20(13-5-4-6-14(23)9-13)26-27-17(11-19(28)25-21(12)27)22(29)24-16-8-7-15(30-2)10-18(16)31-3/h4-10,17H,11H2,1-3H3,(H,24,29)(H,25,28)

InChI Key

KPRIJANCDNPACH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC(=CC=C3)Cl)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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